5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Antimycobacterial Tuberculosis Isocitrate Lyase

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 791006-71-8, molecular formula C₅H₅N₃O₆, MW 203.11 g/mol, IUPAC: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid) is a saturated (hexahydro) pyrimidine monocarboxylic acid bearing a C5-nitro substituent. It belongs to the broader class of nitro-functionalized pyrimidine carboxylic acids but is structurally distinct from its aromatic (tetrahydro) congener 5-nitroorotic acid (CAS 17687-24-0), which features an unsaturated pyrimidine ring.

Molecular Formula C5H5N3O6
Molecular Weight 203.11 g/mol
CAS No. 791006-71-8
Cat. No. B12343084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid
CAS791006-71-8
Molecular FormulaC5H5N3O6
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESC1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)
InChIKeySEDWUBYNOPCBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 791006-71-8): Sourcing & Differentiation Guide for the Saturated Nitro-Pyrimidine Scaffold


5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 791006-71-8, molecular formula C₅H₅N₃O₆, MW 203.11 g/mol, IUPAC: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid) is a saturated (hexahydro) pyrimidine monocarboxylic acid bearing a C5-nitro substituent . It belongs to the broader class of nitro-functionalized pyrimidine carboxylic acids but is structurally distinct from its aromatic (tetrahydro) congener 5-nitroorotic acid (CAS 17687-24-0), which features an unsaturated pyrimidine ring . The compound serves primarily as a synthetic intermediate—its acid chloride derivative is a key building block for generating carboxamide libraries evaluated against Mycobacterium tuberculosis—and as a ligand precursor for metal-organic coordination complexes [1].

Why 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid Cannot Be Interchanged with 5-Nitroorotic Acid or Non-Nitro Analogs


The hexahydro (saturated) pyrimidine ring in CAS 791006-71-8 confers fundamentally different chemical reactivity, acid-base behavior, and biological precursor potential compared to its closest commercial look-alike, 5-nitroorotic acid (CAS 17687-24-0, the tetrahydro/aromatic analog). The saturated scaffold lacks the extended π-conjugation present in the aromatic form, altering the electronic environment of the carboxylic acid and nitro groups [1]. Critically, the Sriram et al. antimycobacterial carboxamide series explicitly used the hexahydro acid (1) as the starting material, and the resulting amides demonstrated a 720-fold activity enhancement over the free acid, a structure–activity relationship dependent on the saturated pyrimidine core [2]. Substituting the tetrahydro analog or a non-nitro pyrimidine carboxylic acid (e.g., dihydroorotic acid, CAS 5988-19-2) would produce a chemically distinct amide library with unpredictable biological outcomes, since the nitro group's electron-withdrawing effects and the ring saturation state jointly govern both the acid chloride activation chemistry and the downstream target engagement (e.g., isocitrate lyase inhibition) [2].

Quantitative Differentiation Evidence: 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid vs. Closest Analogs


Antimycobacterial Activity Enhancement: Free Acid (1) vs. Carboxamide Derivatives (3a–n) as a Scaffold Validation Parameter

The free acid 5-nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (1) itself exhibits modest antimycobacterial activity. However, its conversion to fourteen carboxamide derivatives (3a–n) enhanced activity by up to 720-fold against log-phase Mycobacterium tuberculosis H37Rv, as reported by Sriram et al. (2010). Compound 3n achieved an MIC of <0.17 μM against MTB and 0.17 μM against MDR-TB, representing a 3.8-fold improvement over isoniazid (MIC 0.66 μM) and a 1.3-fold improvement over rifampicin (MIC 0.23 μM) [1]. The free acid (1) serves as the essential starting material; its acid chloride (2) is the reactive intermediate that enables this derivatization. This 720-fold activity window between scaffold and optimized derivative validates the core's utility as a privileged starting point for lead optimization, a feature not demonstrated for the tetrahydro (5-nitroorotic acid) scaffold in the same assay system [1].

Antimycobacterial Tuberculosis Isocitrate Lyase

Isocitrate Lyase (ICL) Inhibition: A Mechanistic Differentiator Absent in Non-Nitro and Unsaturated Analogs

Carboxamide derivatives synthesized from the hexahydro acid core demonstrated measurable inhibition of M. tuberculosis isocitrate lyase (ICL), a glyoxylate cycle enzyme essential for persistent TB infection and absent in mammals. At a single concentration of 10 μM, five tested compounds (3e, 3k–n) inhibited MTB ICL with percentage inhibitions ranging from 20.11% to 45.70%, compared to the standard inhibitor 3-nitropropionate (3-NPA) at 100 μM [1]. Compound 3m was the most potent ICL inhibitor. Importantly, ICL inhibition correlated with activity against 6-week-starved (dormant) MTB cultures, where compound 3m achieved an MIC of 3.96 μM, far surpassing isoniazid (MIC 729.1 μM) [1]. The nitro group at the C5 position of the hexahydropyrimidine ring is critical for ICL active-site engagement; docking studies of 3m revealed multicenter hydrogen bonds between the nitro group and Arg228, Gly192, and His180 residues [1]. Non-nitro hexahydropyrimidine analogs (e.g., dihydroorotic acid) lack this pharmacophoric element and would not be expected to engage ICL.

Isocitrate Lyase Dormant Tuberculosis Glyoxylate Cycle

Cytotoxicity Selectivity Index: Differentiating Carboxamide Derivatives from Clinical Antituberculars

The most active carboxamide derivative (3n), synthesized from the hexahydro acid scaffold, exhibited an IC₅₀ of >111.5 μM against mammalian Vero cells, yielding a selectivity index (SI = IC₅₀/MIC) of >655.8 against M. tuberculosis [1]. This high SI is critical given that tuberculosis treatment requires prolonged (6–9 month) chemotherapy regimens, placing a premium on low host-cell toxicity. Six tested carboxamide compounds showed IC₅₀ values ranging from 111.5 to <199.8 μM in the Vero cell MTT assay at 72 h exposure [1]. While the free acid (1) was not directly tested in the cytotoxicity panel, the SI data for its derivatives establish a favorable therapeutic window for compounds derived from this scaffold—a parameter that must be verified for any alternative scaffold (e.g., 5-nitroorotic acid-derived amides) before procurement for drug discovery purposes.

Cytotoxicity Selectivity Index Vero Cells

pKa Shift Induced by the C5-Nitro Group: Enhanced Metal-Coordination Acidity vs. Unsubstituted Orotic and Dihydroorotic Acids

While direct pKa data for the hexahydro compound (CAS 791006-71-8) have not been experimentally reported, the structurally informative analog 5-nitroorotic acid (the tetrahydro/aromatic form) demonstrates the profound acidifying effect of the C5-nitro substituent: pKa₁ <1.5 (carboxylic acid) and pKa₂ = 4.94 (imino hydrogen), compared to unsubstituted orotic acid where pKa₁ = 2.04 and pKa₂ = 9.45 [1]. The nitro group exerts both negative inductive and resonance effects that enhance acidity by >0.5 log units for pKa₁ and >4.5 log units for pKa₂ [1]. This dramatic acidification alters the metal-binding mode: 5-nitroorotate coordinates to Ni(II), Co(II), and Zn(II) as a dianionic ligand through the deprotonated N1 pyrimidine nitrogen and carboxylate oxygen, forming bidentate or tridentate chelates [2][3], whereas unsubstituted orotate typically binds through carboxylate oxygens alone. The saturated hexahydro scaffold may further modulate these coordination geometries, as the absence of ring conjugation alters the electron density at N1 and N3. For procurement decisions involving metal-organic framework or bioinorganic chemistry applications, the nitro-substituted hexahydro acid offers distinct coordination chemistry compared to both its non-nitro and unsaturated analogs.

pKa Metal Complexation Coordination Chemistry

Abnormal Metal-Complex Stability: 5-Nitroorotic Acid Deviates from Linear Free Energy Relationships Observed for Other 5-Substituted Orotic Acids

In a systematic study of linear free energy relationships for proton dissociation and metal complexation of pyrimidine acids, 5-nitroorotic acid was the sole outlier: while other 5-substituted uracil-6-carboxylic acids showed fair linear correlations when plotting σₘ or pKa₂′ versus log K_MA for Ni(II), Co(II), Zn(II), and Cd(II) complexes, 5-nitroorotic acid exhibited abnormally high log K_MA values relative to its ligand basicity [1]. This anomaly was attributed to π-electron back-donation from the metal ion to the electron-deficient nitroaromatic ligand—a phenomenon not observed for halogen, methyl, or unsubstituted orotic acid derivatives [1]. Although this study used the tetrahydro (5-nitroorotic acid) form, the electronic basis for the anomaly—the strongly electron-withdrawing nitro group conjugated with the pyrimidine ring—would be preserved, albeit modulated, in the hexahydro scaffold. This unique metal-binding behavior represents a class-level differentiating feature: a user procuring CAS 791006-71-8 for coordination chemistry applications obtains a ligand scaffold with inherently non-linear complexation behavior compared to other 5-substituted pyrimidine carboxylic acids.

Linear Free Energy Relationship Metal Complex Stability π-Back-Donation

Reduction Chemistry of the C5-Nitro Group: A Built-in Handle for Generating 5-Amino Derivatives Absent in Non-Nitro Pyrimidine Carboxylic Acids

The C5-nitro group in the hexahydropyrimidine scaffold is a chemically addressable functional handle that can be selectively reduced to a 5-amino group, as documented for the closely related 5-nitroorotic acid (CAS 17687-24-0), where catalytic hydrogenation (H₂, Pd/C) or chemical reduction yields 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The analogous reduction of CAS 791006-71-8 would yield 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, a diamino-scaffold that could serve as a branching point for further derivatization (e.g., amide bond formation at two distinct sites). In contrast, non-nitro analogs such as dihydroorotic acid (CAS 5988-19-2) and hydroorotic acid lack this orthogonal reactive site, limiting their synthetic versatility to carboxylic acid derivatization alone . This dual reactivity (carboxylic acid + reducible nitro group) makes CAS 791006-71-8 a more versatile procurement choice for medicinal chemistry and library synthesis programs requiring divergent functionalization strategies.

Reduction Chemistry 5-Amino Derivative Synthetic Versatility

Evidence-Anchored Application Scenarios for 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 791006-71-8)


Antimycobacterial Lead Optimization: Carboxamide Library Synthesis from the Acid Chloride Intermediate

The most validated application of CAS 791006-71-8 is as the starting material for synthesizing 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides (3a–n). The free acid is first converted to its acid chloride (2) using thionyl chloride with catalytic DMF, then reacted with primary or secondary amines to generate carboxamide libraries in 50–80% yields [1]. This protocol has produced compounds with MIC values as low as <0.17 μM against both drug-sensitive and multidrug-resistant M. tuberculosis, including activity against dormant (6-week-starved) bacilli—a phenotype not addressed by first-line drugs like isoniazid [1]. The demonstrated selectivity index of >655 (compound 3n) supports further medicinal chemistry exploration. Procurement of the hexahydro acid (1) is therefore indicated for any TB drug discovery program targeting the glyoxylate cycle or persistent infection.

Isocitrate Lyase Inhibitor Development Targeting Persistent Tuberculosis

Because isocitrate lyase (ICL) is absent in mammals but essential for M. tuberculosis survival during the persistent phase of infection, it represents an ideal drug target [1]. Carboxamide derivatives of CAS 791006-71-8 are the first reported synthetic small-molecule inhibitors of MTB ICL, with percentage inhibitions of 20–45% at 10 μM [1]. Docking studies confirm that the nitro group of the hexahydropyrimidine core engages critical active-site residues (Arg228, Gly192, His180) through multicenter hydrogen bonds [1]. This establishes the hexahydro nitro scaffold as a privileged pharmacophore for ICL inhibitor development; the free acid (1) is the requisite starting material for any SAR campaign in this target space, and no alternative commercially available scaffold has demonstrated comparable MTB ICL engagement.

Metal-Organic Coordination Chemistry: Ni(II), Co(II), and Zn(II) Complex Design

For researchers designing transition metal complexes with pyrimidine-based ligands, CAS 791006-71-8 offers a scaffold with dual coordination sites: the deprotonated N1 (or N3) pyrimidine nitrogen and the carboxylate oxygen. Based on the well-characterized coordination chemistry of the closely related 5-nitroorotate dianion—which forms bidentate (N1,O1) chelates with Ni(II), Co(II), and Zn(II) in octahedral geometries [1][2]—the hexahydro analog is expected to coordinate similarly while offering reduced ring conjugation that may fine-tune magnetic exchange coupling (e.g., antiferromagnetic J values of −0.89 to −1.89 cm⁻¹ observed in Ni(II) 5-nitroorotates [1]). The nitro group's electron-withdrawing effect enhances ligand acidity (predicted pKa shift >4.5 units for the imino proton vs. non-nitro analogs [3]), facilitating deprotonation and metal binding under milder conditions. Procurement of the hexahydro form enables exploration of how ring saturation modulates magnetic, photoluminescent, and antimicrobial properties of the resulting complexes.

Divergent Synthesis via Orthogonal Nitro and Carboxyl Reactivity

CAS 791006-71-8 presents two chemically orthogonal reactive handles: (i) a carboxylic acid at C4 suitable for amide coupling, esterification, or mixed anhydride formation, and (ii) a reducible C5-nitro group that can be converted to a primary amine, diazonium salt, or coupled via nucleophilic aromatic substitution-like chemistry [1]. This dual reactivity supports divergent library synthesis strategies where the carboxylic acid is first elaborated (e.g., to a carboxamide), followed by nitro reduction and further functionalization at C5. In contrast, non-nitro hexahydropyrimidine carboxylic acids (e.g., dihydroorotic acid) offer only the carboxylic acid handle, limiting downstream diversification [2]. For medicinal chemistry groups seeking to maximize the chemical space accessible from a single building block, CAS 791006-71-8 is the superior procurement choice among commercially available saturated pyrimidine monocarboxylic acids.

Quote Request

Request a Quote for 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.